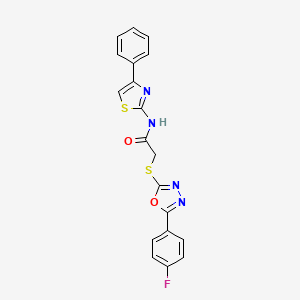
2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H13FN4O2S2 and its molecular weight is 412.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide is a complex organic molecule that integrates several pharmacologically relevant moieties, including oxadiazole and thiazole rings. These structural features are associated with a variety of biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure
The molecular formula for this compound is C17H15FN2O3S, and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole and thiazole rings can modulate enzyme activity and influence cellular signaling pathways. Research indicates that compounds containing these moieties often exhibit anticancer , antimicrobial , and anti-inflammatory properties.
Anticancer Properties
- In Vitro Studies : The cytotoxic activity of the compound has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values were determined using the MTT assay, demonstrating significant cytotoxic effects at micromolar concentrations.
- Mechanism of Action : The anticancer effects are believed to result from the induction of apoptosis through the activation of pro-apoptotic factors such as p53 and caspase pathways. Flow cytometry analyses have confirmed that these compounds can effectively induce cell cycle arrest at the G0-G1 phase .
Antimicrobial Activity
The oxadiazole derivatives are known for their antimicrobial properties. The presence of electron-withdrawing groups enhances their interaction with microbial targets:
- Compounds similar to this compound have demonstrated significant activity against various bacterial strains, indicating potential for development as antimicrobial agents .
Comparative Analysis with Related Compounds
A comparative analysis with other oxadiazole and thiazole derivatives highlights the unique biological activity profile of this compound. The following table summarizes the IC50 values of selected related compounds:
| Compound Name | Structure Features | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Oxadiazole + Thiazole | 1.61 | Anticancer |
| Compound B | Oxadiazole Only | 10.38 | Anticancer |
| Compound C | Thiazole Only | 5.36 | Antimicrobial |
| Target Compound | Oxadiazole + Thiazole | TBD | Anticancer/Antimicrobial |
Case Studies
Several studies have focused on the biological implications of compounds structurally related to this compound:
- Study on Anticancer Activity : A recent study demonstrated that modifications in the thiazole ring significantly enhanced the anticancer potency against MCF-7 cells, suggesting that structural optimization could lead to more effective therapeutic agents .
- Antimicrobial Efficacy : Another research highlighted the antimicrobial potential of oxadiazole derivatives against resistant strains of bacteria, showcasing their relevance in developing new antibiotics .
科学的研究の応用
Anticancer Properties
Research indicates that compounds containing oxadiazole moieties, including the target compound, exhibit promising anticancer activity. For instance, related compounds have shown significant inhibition of cancer cell growth across various cancer lines.
- Mechanism of Action : Oxadiazoles are believed to act through multiple pathways, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The compound's structure suggests potential interactions with targets like 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes associated with cancer progression .
-
Case Studies :
- A study highlighted the anticancer efficacy of similar oxadiazole derivatives against glioblastoma cell lines, demonstrating their ability to induce apoptosis and inhibit cell proliferation .
- Another investigation reported that certain oxadiazole derivatives showed percent growth inhibitions ranging from 51.88% to 86.61% against various cancer cell lines .
Anti-inflammatory Effects
The compound's structural characteristics suggest it may also possess anti-inflammatory properties. Molecular docking studies have indicated that it could function as a 5-lipoxygenase inhibitor, which is crucial for mediating inflammatory responses in various diseases .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (ADME—Absorption, Distribution, Metabolism, Excretion) profiles of such compounds is essential for evaluating their therapeutic potential.
- Solubility : The solubility of similar compounds has been recorded at approximately 19.1 µg/mL at pH 7.4 .
- Toxicity Studies : Preliminary toxicity assessments are crucial for determining safety profiles before clinical applications can be considered.
Synthesis and Development
The synthesis of 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide typically involves multi-step organic reactions that leverage commercially available reagents. The synthesis process often includes:
- Formation of the oxadiazole ring.
- Introduction of the thioether functionality.
- Acetylation to yield the final product.
特性
IUPAC Name |
2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2S2/c20-14-8-6-13(7-9-14)17-23-24-19(26-17)28-11-16(25)22-18-21-15(10-27-18)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCKLDZPYKVZIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













